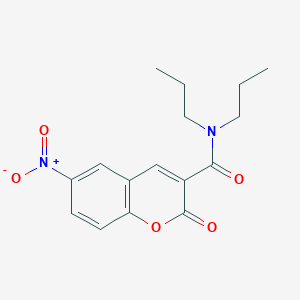

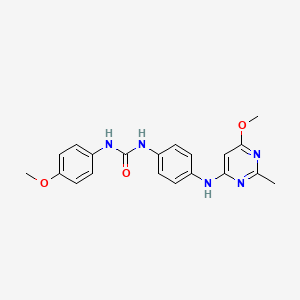

![molecular formula C15H15N3O3 B2365399 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid CAS No. 845633-47-8](/img/structure/B2365399.png)

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid” belongs to a class of organic compounds known as hippuric acids . It’s a derivative of pyrrolo[2,3-d]pyrimidine, a nitrogen-containing heterocyclic compound . This compound has been synthesized and studied for its potential as a multi-targeted kinase inhibitor .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyrimidine ring . The exact molecular structure analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current resources.Wissenschaftliche Forschungsanwendungen

1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

- Summary of Application: This compound is similar to a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which were synthesized as potential multi-targeted kinase inhibitors (TKIs) and apoptosis inducers .

- Methods of Application: These compounds were synthesized in three steps with high yields . The cytotoxic effects of these compounds were tested against four different cancer cell lines .

- Results or Outcomes: Promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, one of the compounds emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

2. Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives

- Summary of Application: Pyridopyrimidine derivatives, which are structurally similar to the compound you mentioned, have shown therapeutic interest and have been approved for use as therapeutics .

- Methods of Application: Various synthetic protocols have been used to prepare these pyridopyrimidine derivatives .

- Results or Outcomes: These compounds have shown a therapeutic interest or have been approved for use as therapeutics according to bibliographic research conducted on Reaxys and Scifinder .

3. CDK2 Inhibitors

- Summary of Application: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .

- Methods of Application: These compounds were designed and synthesized as novel CDK2 targeting compounds .

- Results or Outcomes: Most of the prepared compounds significantly inhibited the growth of three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .

4. Biological Activities on Rainbow Trout Alevins

- Summary of Application: A newly synthesized pyrazoline derivative has shown biological activities on rainbow trout alevins .

- Methods of Application: The compound was synthesized and its effects on rainbow trout alevins were studied .

- Results or Outcomes: The compound showed confirmed biological as well as pharmacological activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-9-17-13-10-5-2-3-6-11(10)21-14(13)15(18-9)16-8-4-7-12(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPRWRGWKFQUBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)NCCCC(=O)O)OC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

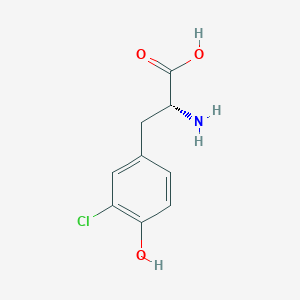

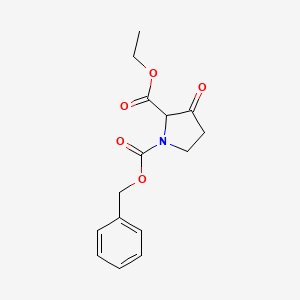

![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)

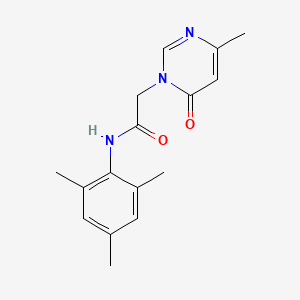

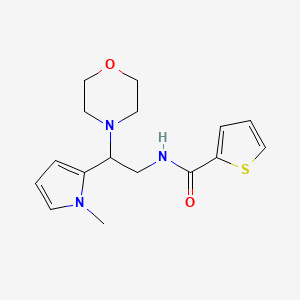

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)

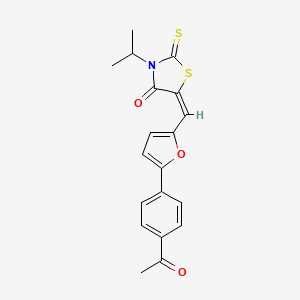

![N-1,3-benzodioxol-5-yl-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2365325.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2365326.png)

![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)